molecular formula C17H16N2O3 B5361844 benzamido (E)-3-anilinobut-2-enoate

benzamido (E)-3-anilinobut-2-enoate

Cat. No.: B5361844
M. Wt: 296.32 g/mol
InChI Key: CKAQBCJYEAFZFW-OUKQBFOZSA-N
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Description

Benzamido (E)-3-anilinobut-2-enoate is a substituted enoate ester characterized by:

  • E-configuration at the double bond, influencing stereochemical reactivity and intermolecular interactions.
  • Anilino group (C₆H₅NH-) at position 3, enabling hydrogen bonding and electronic modulation.
  • Methyl ester at position 1, affecting solubility and metabolic stability.

This compound is synthesized via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acid catalysis (e.g., PTSA or PPA), followed by cyclization or purification via column chromatography . Its structural features make it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

benzamido (E)-3-anilinobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-13(18-15-10-6-3-7-11-15)12-16(20)22-19-17(21)14-8-4-2-5-9-14/h2-12,18H,1H3,(H,19,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAQBCJYEAFZFW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)ONC(=O)C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)ONC(=O)C1=CC=CC=C1)/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamido (E)-3-anilinobut-2-enoate typically involves the condensation of benzamide with an appropriate anilino derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like ethanol, followed by heating to facilitate the reaction . The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Benzamido (E)-3-anilinobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Benzamido (E)-3-anilinobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of benzamido (E)-3-anilinobut-2-enoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between benzamido (E)-3-anilinobut-2-enoate and its analogs:

Compound Name Substituent Features Stereochemistry Biological Activity Key Distinctions
This compound Benzamido (C₆H₅CONH-), anilino (C₆H₅NH-), methyl ester E Enzyme inhibition (potential) High lipophilicity; dual aromatic groups enhance target binding
(Z)-Benzyl 3-aminobut-2-enoate Benzyl ester, amino (-NH₂) at position 3 Z Antimicrobial Z-configuration reduces steric hindrance; simpler structure
Ethyl (Z)-3-aminobut-2-enoate Ethyl ester, amino (-NH₂) at position 3 Z Antitumor Ethyl ester improves organic solubility
Ethyl (E)-2-benzamido-6-phenylhex-3-enoate Benzamido group, hex-3-enoate chain, phenyl substituent E Undisclosed (pharmacological potential) Extended chain enhances flexibility; phenyl group may alter membrane permeability

Research Findings and Implications

Key Studies

  • Synthetic Efficiency : The use of PPA in synthesizing benzamido derivatives achieves higher yields (>65%) compared to traditional acid catalysts, though purification remains challenging due to isomer mixtures .

Challenges and Opportunities

  • Isomer Separation : Chromatographic separation of E/Z mixtures (e.g., as in ) remains a bottleneck, necessitating advanced techniques like chiral HPLC .
  • Solubility Optimization: The high lipophilicity of this compound may limit aqueous solubility, prompting exploration of prodrug strategies or salt forms.

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